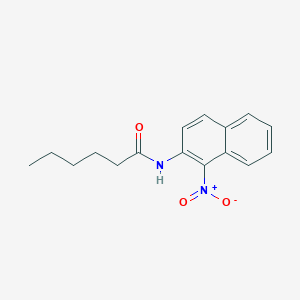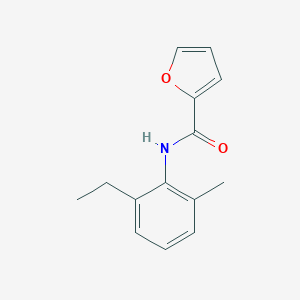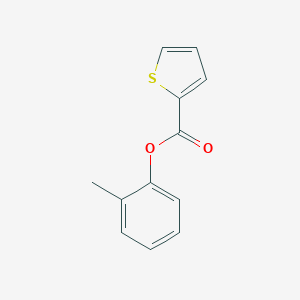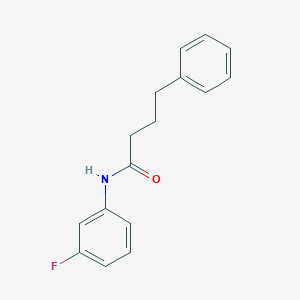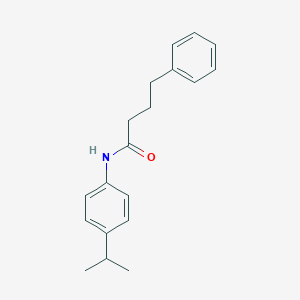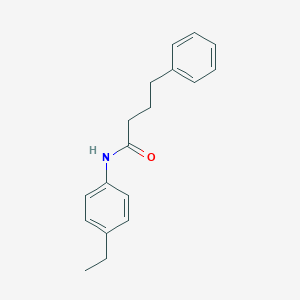
N-(3,4-dimethylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)cyclopropanecarboxamide, also known as DPC, is a chemical compound that has been extensively studied for its potential use in scientific research. DPC belongs to the class of cyclopropane carboxamides, which are known to have a variety of biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)cyclopropanecarboxamide involves its interaction with ion channels, particularly the Kv1.3 potassium channel. N-(3,4-dimethylphenyl)cyclopropanecarboxamide binds to the channel and stabilizes it in a closed state, preventing the flow of potassium ions across the cell membrane. This results in the inhibition of T cell activation, which has potential therapeutic implications for autoimmune diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in ion channel inhibition, N-(3,4-dimethylphenyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. N-(3,4-dimethylphenyl)cyclopropanecarboxamide has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dimethylphenyl)cyclopropanecarboxamide in lab experiments is its selectivity for certain ion channels. This allows researchers to study the specific role of these channels in various physiological processes. However, one of the limitations of using N-(3,4-dimethylphenyl)cyclopropanecarboxamide is its potential toxicity. N-(3,4-dimethylphenyl)cyclopropanecarboxamide has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3,4-dimethylphenyl)cyclopropanecarboxamide. One potential area of interest is its use as a therapeutic agent for autoimmune diseases. The selective inhibition of the Kv1.3 potassium channel by N-(3,4-dimethylphenyl)cyclopropanecarboxamide has potential implications for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the development of more selective and less toxic analogs of N-(3,4-dimethylphenyl)cyclopropanecarboxamide for use in scientific research. Finally, the role of N-(3,4-dimethylphenyl)cyclopropanecarboxamide in cancer treatment warrants further investigation, particularly its potential as a combination therapy with other anti-cancer agents.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)cyclopropanecarboxamide involves the reaction of 3,4-dimethylphenylmagnesium bromide with cyclopropanecarbonyl chloride in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure N-(3,4-dimethylphenyl)cyclopropanecarboxamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)cyclopropanecarboxamide has been shown to have several potential applications in scientific research. One of the main areas of interest is its use as a tool for studying the function of ion channels, which are important targets for drug discovery. N-(3,4-dimethylphenyl)cyclopropanecarboxamide has been shown to selectively inhibit certain ion channels, such as the Kv1.3 potassium channel, which is involved in the regulation of T cell activation. This makes N-(3,4-dimethylphenyl)cyclopropanecarboxamide a valuable tool for studying the role of ion channels in various physiological processes.
properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO/c1-8-3-6-11(7-9(8)2)13-12(14)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,13,14) |
InChI Key |
KCSGJVQVFINNSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



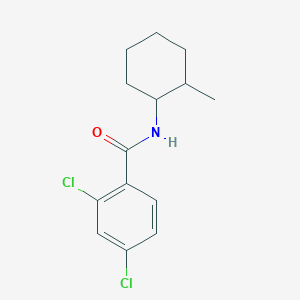
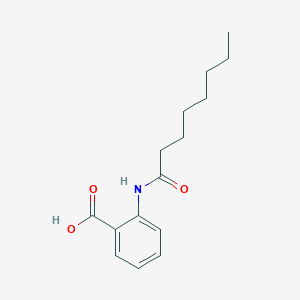
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
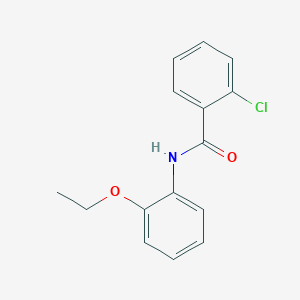
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)

